molecular formula C9H16ClNO2 B2498935 Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride CAS No. 2334476-73-0

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

Cat. No. B2498935
M. Wt: 205.68
InChI Key: XRMINVQYJGVCCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride is synthesized through several chemical reactions, including condensation, N-alkylation, and hydrolysis. An example of a similar synthesis process is the preparation of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride from ACLH· HCl, achieving an overall yield of 77.8% with high purity (Cheng Qing-fang, 2005)(Cheng Qing-fang, 2005).

Molecular Structure Analysis

The molecular structure of Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride is complex, involving multiple functional groups and stereocenters. Studies like the one on Copper-Catalyzed N-Arylation of Amides using (S)-N-Methylpyrrolidine-2-carboxylate as a ligand reveal insights into the molecular interactions and structure (Chao-yuan Wang et al., 2010)(Chao-yuan Wang et al., 2010).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including N-arylation, cycloaddition, and reactions involving pyrrolidine rings. An example is the asymmetric synthesis of enantiomers of a similar compound showing significant biological activity (T. Rosen et al., 1988)(T. Rosen et al., 1988).

Physical Properties Analysis

Physical properties like solubility, melting point, and stability under different conditions are crucial for handling and applying the compound in various contexts. For instance, the physical properties of related pyrrolidine derivatives can provide insights into the behavior of Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride.

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds and stability under various chemical conditions, are key to understanding its potential applications. Studies on related compounds, like the synthesis of functionalized 2-aminohydropyridines, offer valuable information on chemical properties and reactivity (Jing Sun et al., 2011)(Jing Sun et al., 2011).

Scientific Research Applications

Synthesis Methodologies and Chemical Reactions

  • Synthesis of 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride showcases an improved method for synthesizing a compound closely related to Methyl 2-prop-2-enylpyrrolidine-2-carboxylate hydrochloride, indicating its potential in scale-up production due to its simplicity, mildness, and safety (Cheng Qing-fang, 2005).

  • Densely Substituted L-Proline Esters as Catalysts discusses the catalytic use of homochiral methyl 4-aminopyrrolidine-2-carboxylates in asymmetric Michael additions of ketones to nitroalkenes, underlying the significant role of such compounds in modulating asymmetric chemoselective reactions (Andrea Ruiz-Olalla et al., 2015).

  • Synthetic Utility of 4-Fluoropyrrolidine-2-carbonyl Fluorides illustrates the preparation of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, showing their applicability in medicinal chemistry as intermediates for dipeptidyl peptidase IV inhibitors. This emphasizes the compound's relevance in generating intermediates for medicinal applications (R. Singh, T. Umemoto, 2011).

Catalysis and Organocatalysis

  • Copper-Catalyzed N-Arylation of Amides uses (S)-N-methylpyrrolidine-2-carboxylate as an efficient ligand, demonstrating the compound's utility in facilitating the Goldberg-type N-arylation of amides under mild conditions. This highlights its potential as a ligand in catalytic reactions, expanding the scope of its applications in organic synthesis (Chao-yuan Wang et al., 2010).

Pharmaceutical Intermediates

  • Asymmetric Synthesis of an N-Acylpyrrolidine for HCV Polymerase Inhibition details the asymmetric synthesis of a highly substituted N-acylpyrrolidine, which is crucial for the development of treatments for Hepatitis C virus (HCV). This showcases the potential of related pyrrolidine derivatives in pharmaceutical synthesis and drug development (Armel A. Agbodjan et al., 2008).

properties

IUPAC Name

methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMINVQYJGVCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCN1)CC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-prop-2-enylpyrrolidine-2-carboxylate;hydrochloride

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